N-(2,5-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide N-(2,5-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 951926-13-9
VCID: VC4569385
InChI: InChI=1S/C18H15FN2O4/c1-24-11-4-6-16(25-2)15(8-11)21-18(23)13-9-20-14-5-3-10(19)7-12(14)17(13)22/h3-9H,1-2H3,(H,20,22)(H,21,23)
SMILES: COC1=CC(=C(C=C1)OC)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F
Molecular Formula: C18H15FN2O4
Molecular Weight: 342.326

N-(2,5-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

CAS No.: 951926-13-9

Cat. No.: VC4569385

Molecular Formula: C18H15FN2O4

Molecular Weight: 342.326

* For research use only. Not for human or veterinary use.

N-(2,5-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide - 951926-13-9

Specification

CAS No. 951926-13-9
Molecular Formula C18H15FN2O4
Molecular Weight 342.326
IUPAC Name N-(2,5-dimethoxyphenyl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide
Standard InChI InChI=1S/C18H15FN2O4/c1-24-11-4-6-16(25-2)15(8-11)21-18(23)13-9-20-14-5-3-10(19)7-12(14)17(13)22/h3-9H,1-2H3,(H,20,22)(H,21,23)
Standard InChI Key TXEMTMYZFOAILB-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a quinoline core (a bicyclic system comprising a benzene ring fused to a pyridine ring) with three key substituents:

  • Fluorine at position 6, enhancing lipophilicity and metabolic stability .

  • Hydroxyl group at position 4, contributing to hydrogen bonding and solubility .

  • N-(2,5-Dimethoxyphenyl)carboxamide at position 3, enabling π-π stacking and hydrophobic interactions with biological targets .

The methoxy groups on the phenyl ring (2,5 positions) further modulate electronic effects and steric bulk, influencing receptor binding .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC18H15FN2O4\text{C}_{18}\text{H}_{15}\text{FN}_2\text{O}_4
Molecular Weight342.3 g/mol
LogP (Predicted)2.8
Hydrogen Bond Donors2 (OH and NH)
Hydrogen Bond Acceptors6

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis typically involves a multi-step approach:

  • Quinoline Core Formation: Starting from anthranilic acid derivatives, cyclization via the Conrad-Limpach reaction yields 4-hydroxyquinoline intermediates .

  • Fluorine Introduction: Electrophilic fluorination at position 6 using Selectfluor® or similar agents .

  • Carboxamide Coupling: Reaction of the quinoline-3-carboxylic acid with 2,5-dimethoxyaniline using coupling agents like HOBt/EDCI .

Table 2: Representative Synthesis Protocol

StepReactionConditionsYieldSource
1CyclizationDowtherm A, reflux75–85%
2FluorinationSelectfluor®, DMF, 80°C60–70%
3Amide FormationHOBt, EDCI, DCM, rt50–60%

Structural Modifications

  • Methoxy Group Positioning: Analogues with 3,4-dimethoxyphenyl substituents ( ) show enhanced antibacterial activity compared to 2,5-isomers, likely due to improved target binding .

  • Fluorine Replacement: Substituting fluorine with chlorine (e.g., 8-chloro analogues ) reduces anticancer efficacy, underscoring fluorine’s role in electronic effects .

Biological Activities and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with MIC values ranging from 2–8 µg/mL . Its mechanism involves:

  • Topoisomerase IV Inhibition: Disruption of DNA replication via interaction with the enzyme’s ATP-binding domain .

  • Cell Membrane Disruption: Hydrophobic interactions with lipid bilayers, evidenced by leakage of cytoplasmic content.

Table 3: Antimicrobial Activity Profile

StrainMIC (µg/mL)MechanismSource
MRSA (ATCC 43300)4Topoisomerase IV inhibition
VRE (ATCC 51299)8Membrane disruption

Comparative Analysis with Analogues

Table 4: Structure-Activity Relationships (SAR)

CompoundSubstituentsAntibacterial MIC (µg/mL)Anticancer IC50 (µM)Source
Target Compound6-F, 2,5-(OMe)24–810–25
N-(3,4-Dimethoxyphenyl)6-F, 3,4-(OMe)22–415–30
8-Chloro Derivative 8-Cl, 2,5-(OMe)216–3250–100

Key SAR Insights:

  • Methoxy Positioning: 3,4-Dimethoxy analogues ( ) show superior antibacterial activity due to enhanced target affinity.

  • Halogen Effects: Fluorine at position 6 is critical for anticancer activity; chlorine substitution diminishes potency .

Future Directions and Clinical Relevance

Therapeutic Applications

  • Antimicrobial Drug Development: Priority for MRSA/VRE-targeted therapies .

  • Adjuvant Cancer Therapy: Synergy with cisplatin in PI3Kα-overexpressing tumors .

Research Gaps

  • In Vivo Efficacy: Limited data on tumor regression in animal models.

  • Resistance Mechanisms: Unclear if bacterial efflux pumps affect long-term utility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator